molecular formula C13H16O4 B139566 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid CAS No. 150435-98-6

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B139566
CAS No.: 150435-98-6
M. Wt: 236.26 g/mol
InChI Key: DSOGEBHLBXPYTC-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Hydrolysis: The intermediate compound is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid
  • 4-(4-Ethylphenyl)-4-oxobutanoic acid
  • 4-(4-Methylphenyl)-4-oxobutanoic acid

Uniqueness

4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-12-6-4-10(8-9(12)2)11(14)5-7-13(15)16/h4,6,8H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOGEBHLBXPYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424645
Record name 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150435-98-6
Record name 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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